![molecular formula C13H12BrNO2S2 B2966883 (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 301193-92-0](/img/structure/B2966883.png)
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C13H12BrNO2S2 and its molecular weight is 358.27. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The compound (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one and its derivatives have shown significant potential in photodynamic therapy, particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) focused on a new zinc phthalocyanine derivative with similar structural properties, which displayed excellent fluorescence properties and a high singlet oxygen quantum yield. These features are crucial for Type II photosensitizers in photodynamic therapy, suggesting the compound's effectiveness in cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitubercular Properties
Novel thiazole derivatives containing structural elements similar to the compound have demonstrated substantial antibacterial and antitubercular properties. Prasad and Nayak (2016) synthesized and characterized new thiazole derivatives showing moderate anti-TB activities, with specific compounds exhibiting excellent antibacterial activity. This indicates the compound's potential utility in developing new antibacterial and antitubercular agents (Prasad & Nayak, 2016).
Anticancer Activity
Several thiazolidinone derivatives, structurally related to the compound , have been synthesized and shown to possess antiproliferative activity against human cancer cell lines. A study by Chandrappa et al. (2008) indicated that specific derivatives had potent antiproliferative activity on various carcinoma cell lines, suggesting the potential of such compounds, including (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one, in cancer treatment (Chandrappa et al., 2008).
Corrosion Inhibition
Thiazolidinedione derivatives have been explored for their corrosion inhibition properties, particularly for mild steel in acidic solutions. Yadav, Behera, Kumar, and Yadav (2015) investigated two thiazolidinedione derivatives, finding that their inhibition efficiency increased with concentration and adhered to the Langmuir adsorption isotherm. This highlights the potential of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one derivatives in corrosion protection applications (Yadav, Behera, Kumar, & Yadav, 2015).
Anticonvulsant Activity
The compound and its related thiazolidinone derivatives have shown promising anticonvulsant activity. Siddiqui, Arshad, Khan, and Ahsan (2010) synthesized a series of 4-thiazolidinones with a sulfonamide group, demonstrating significant activity against two seizure models. This suggests the potential use of these compounds, including (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one, in the development of anticonvulsant drugs (Siddiqui, Arshad, Khan, & Ahsan, 2010).
properties
IUPAC Name |
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S2/c1-3-15-12(16)11(19-13(15)18)7-8-6-9(14)4-5-10(8)17-2/h4-7H,3H2,1-2H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBDBNDHGCJFBY-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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